Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
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Description
“Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate” is a chemical compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of the compound is C19H21N3O7S2 . It contains a thiophene ring, a morpholine ring, and a carbamate group .Scientific Research Applications
Pharmacological Potential
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, has been studied for its potential in pharmacological applications. The compound was converted into various derivatives, including those with bromo- and cyano- groups, which underwent further reactions to yield a range of compounds. Preliminary pharmacological studies of these derivatives were included, indicating potential medicinal applications (Chapman, Clarke, Gore, & Sharma, 1971).
Dye Synthesis
The synthesis of novel thiophene-based bis-heterocyclic monoazo dyes has been explored. In this process, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used as a starting material. These dyes showed solvatochromic behavior and variable tautomeric structures in different solvents, indicating their potential application in dye synthesis and materials science (Karcı & Karcı, 2012).
Electrochemical and Electrochromic Properties
Research on donor–acceptor type monomers related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate demonstrated their potential in modifying electrochemical and electrochromic properties. These monomers, when polymerized, displayed distinct color changes under different conditions, suggesting their utility in developing advanced materials for electronics and optics (Hu et al., 2013).
Biological Activity and Antimicrobial Properties
The compound 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which shares structural similarities with Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, was synthesized and evaluated for various biological activities. It showed significant anti-tuberculosis and antimicrobial activities, pointing to its potential as a lead compound in drug discovery (Mamatha S.V et al., 2019).
Anticancer Agent Development
A study exploring the structure-activity relationship of N-arylsulfonylimidazolidinones, which are structurally related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, highlighted their potential as anticancer agents. The research focused on synthesizing derivatives and evaluating their cytotoxicity against various cancer cell lines, contributing to the field of anticancer drug development (Sharma et al., 2011).
properties
IUPAC Name |
ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVIJVDFUNEALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
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